molecular formula C₁₉H₂₈Cl₂N₄O₂ B560638 Tinostamustine CAS No. 1236199-60-2

Tinostamustine

货号 B560638
CAS 编号: 1236199-60-2
分子量: 415.36
InChI 键: GISXTRIGVCKQBX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .


Physical And Chemical Properties Analysis

Tinostamustine is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.

科学研究应用

1. Application in Multiple Myeloma Research

  • Summary of the Application: Tinostamustine (EDO-S101), an alkylating deacetylase inhibitor, has been used to enhance the efficacy of Daratumumab, an anti-CD38 monoclonal antibody, in Multiple Myeloma. The aim of the research was to assess the potential effect of tinostamustine in combination with daratumumab through different preclinical studies .
  • Methods of Application or Experimental Procedures: Tinostamustine was found to increase CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
  • Results or Outcomes: In vivo data confirmed that tinostamustine pretreatment followed by daratumumab administration significantly delayed tumor growth and improved the survival of mice compared to individual treatments .

2. Application in Ovarian Cancer Research

  • Summary of the Application: Tinostamustine, a novel alkylating deacetylase inhibitor, improves drug access to cancer cell DNA strands, breaks them and counteracts damage repair. It was tested in a subset of patients with advanced ovarian cancer (OvCa) enrolled in a Phase I/II clinical trial .
  • Methods of Application or Experimental Procedures: An open-label trial of tinostamustine was conducted in patients ≥18 years with advanced solid tumours. Phase I dose escalation was conducted to define the maximum tolerated dose and recommended Phase II dose (RP2D). In Phase II, objective response rate (complete response [CR] + partial response [PR]), together with the rate of patients with stable disease (SD) ≥4 months’ duration following the RP2D were determined .
  • Results or Outcomes: In the subset with OvCa, a greater proportion of patients experienced tinostamustine-related treatment-emergent adverse events (TEAEs) and serious tinostamustine-related adverse events (AEs) compared with the overall patient population. One patient with OvCa achieved a CR as best response, 1/18 PR, and 7/18 SD ≥4 months’ duration .

3. Application in Pre-Treated Patients Research

  • Summary of the Application: Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage and counteract its repair in cancer cells .
  • Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .

4. Application in Pre-Treated Patients Research

  • Summary of the Application: Tinostamustine (EDO-S101) is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage and counteract its repair in cancer cells .
  • Results or Outcomes: The specific results or outcomes of this research are not detailed in the source .

未来方向

Tinostamustine has shown signals of efficacy in heavily pre-treated patients with relapsed/refractory (R/R) Hodgkin Lymphoma (HL), warranting further investigation . The recommended Phase II dose (RP2D) of Tinostamustine has been determined and administered in a Phase I study .

属性

IUPAC Name

7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISXTRIGVCKQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tinostamustine

CAS RN

1236199-60-2
Record name Tinostamustine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tinostamustine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15147
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TINOSTAMUSTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
174
Citations
C Festuccia, A Mancini, A Colapietro… - Journal of hematology & …, 2018 - Springer
… We demonstrated that tinostamustine possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their …
Number of citations: 26 link.springer.com
S Pützer, L Varghese, J von Jan, T Braun, AK Giri… - Leukemia, 2020 - nature.com
T-cell prolymphocytic leukemia (T-PLL) is the most frequent mature T-cell leukemia in Western countries. Its inherently aggressive growth and a notoriously chemotherapy refractory …
Number of citations: 13 www.nature.com
H Ghesquieres, A Pinto, A Sureda, O Tournilhac… - Blood, 2021 - Elsevier
… tinostamustine was observed. Patients received the recommended Phase II dose (RP2D) of tinostamustine … response and overall response rate of tinostamustine with a data cut-off of 5 …
Number of citations: 2 www.sciencedirect.com
A Tinker, JF Strauss, R Schneider, R Chugh… - 2023 - ascopubs.org
… tinostamustine improves drug access to DNA strands within cancer cells, breaks them and counteracts damage repair. Tinostamustine … I/II trial of single agent tinostamustine in pts with …
Number of citations: 0 ascopubs.org
A Mita, M Loeffler, N Bui, D Remmy, T Mehrling… - Annals of …, 2019 - Elsevier
… Tinostamustine was generally well tolerated in patients with advanced solid tumours and … efficacy of the RP2D of 80 mg/m 2 tinostamustine IV over 60 minutes in SCLC, triple-negative …
Number of citations: 1 www.sciencedirect.com
A Sureda, A Pinto, H Ghesquieres, F Morschhauser… - Blood, 2022 - ashpublications.org
… No unexpected AEs were observed following tinostamustine … that were considered related to tinostamustine occurred in 8 … further demonstrate that tinostamustine administered on Day 1 …
Number of citations: 0 ashpublications.org
C Festuccia, A Mancini… - … of Hematology & …, 2018 - jhoonline.biomedcentral.com
Morphological and functional effects of TINO when combined with RT in glioma cell lines. a Morphological changes observed in U251 cells after treatments with 2, 4, and 6 Gy (RT) …
Number of citations: 3 jhoonline.biomedcentral.com
R Chugh, S Kummar, RE Schneider… - Annals of …, 2023 - annalsofoncology.org
… and efficacy of tinostamustine in a subset of … tinostamustine-related and serious tinostamustine-related TEAEs compared with the overall Ph II pt population; there were no …
Number of citations: 0 www.annalsofoncology.org
A Pinto, R De Filippi, P Zinzani… - Hematological …, 2019 - postersessiononline.eu
Methods T he safety, tolerability, pharmacokinetics (PK), maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of tinostamustine in patients with R/R HL was …
Number of citations: 2 www.postersessiononline.eu
PL Zinzani, A Pinto, R De Filippi, C Driessen… - …, 2019 - journals.lww.com
… the first cohort receiving 20 mg/m2 tinostamustine administered iv over 60 minutes, with six … The MTD of tinostamustine was determined to be 100 mg/m2; shorter infusion times were …
Number of citations: 1 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。